1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
2-[(2-{8-Ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{8-ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy and dimethyl groups: These groups are typically introduced through alkylation reactions.
Formation of the dithiolo ring:
Attachment of the pyrimidinone moiety: This is achieved through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{8-ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
2-[(2-{8-ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-{8-ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,4-dihydropyrimidin-4-one involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-ethoxy-4,4-dimethyl-1-thioxo-1H-[1,2]dithiolo[3,4-c]quinolin-5-yl
- 4-hydroxy-2-quinolones
Uniqueness
2-[(2-{8-ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H21N3O3S4 |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21N3O3S4/c1-5-27-12-6-7-14-13(9-12)17-18(30-31-19(17)28)21(3,4)24(14)16(26)10-29-20-22-11(2)8-15(25)23-20/h6-9H,5,10H2,1-4H3,(H,22,23,25) |
InChI Key |
ZQBHOYAMODMUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC(=CC(=O)N4)C |
Origin of Product |
United States |
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